Bis(2-isopropoxyethyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yloxy-N-(2-propan-2-yloxyethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO2/c1-9(2)12-7-5-11-6-8-13-10(3)4/h9-11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPQYWFGSICCKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNCCOC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119451-05-6 | |
| Record name | Bis(2-isopropoxyethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Mechanistic Investigations
Elucidation of Novel Synthetic Pathways for Bis(2-isopropoxyethyl)amine
The construction of the this compound scaffold can be approached through several strategic disconnections. The most logical approaches involve the formation of the C-N bonds through alkylation of a suitable amino precursor or via reductive amination protocols.
Optimized Alkylation Reactions of Amino Precursors
Direct alkylation of a primary amino precursor, such as ammonia or 2-isopropoxyethylamine, with a suitable 2-isopropoxyethyl electrophile represents a classical yet challenging approach. The primary difficulty in such reactions is controlling the extent of alkylation, as the product amine is often more nucleophilic than the starting material, leading to overalkylation and the formation of tertiary amines and quaternary ammonium salts. wikipedia.orgucalgary.ca
A plausible and optimized pathway involves the N,N-dialkylation of ammonia with a 2-isopropoxyethyl halide, such as 2-isopropoxyethyl chloride or bromide. To favor the formation of the desired secondary amine, a large excess of ammonia can be employed. This statistical approach increases the probability of the electrophile reacting with ammonia rather than the mono- or di-alkylated products.
Synthesis of 2-isopropoxyethyl chloride: A necessary precursor for this alkylation is 2-isopropoxyethyl chloride. This can be synthesized via a Williamson ether synthesis, reacting 2-chloroethanol with isopropyl alcohol in the presence of a strong base like sodium hydride. masterorganicchemistry.comwikipedia.org Alternatively, treatment of ethylene (B1197577) glycol isopropyl ether with thionyl chloride offers another route.
A more controlled approach to this compound synthesis involves the mono-alkylation of 2-isopropoxyethylamine with one equivalent of a 2-isopropoxyethyl halide. Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of the tertiary amine. The use of a suitable base is required to neutralize the hydrogen halide formed during the reaction.
| Reactants | Reagents and Conditions | Product | Notes |
| Ammonia, 2-isopropoxyethyl chloride | Large excess of ammonia, sealed tube, heat | This compound | Mixture of primary, secondary, tertiary amines and quaternary salt is likely. |
| 2-isopropoxyethylamine, 2-isopropoxyethyl chloride | 1:1 molar ratio, base (e.g., Na2CO3), solvent (e.g., DMF, THF), heat | This compound | Overalkylation to the tertiary amine is a significant side reaction. |
Stereoselective Reductive Amination Approaches
Reductive amination has emerged as a powerful and highly versatile method for the synthesis of amines, offering greater control over the degree of substitution compared to direct alkylation. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of this compound, a potential reductive amination strategy would involve the reaction of 2-isopropoxyacetaldehyde with 2-isopropoxyethylamine.
Synthesis of 2-isopropoxyacetaldehyde: The aldehyde precursor can be prepared by the controlled oxidation of 2-isopropoxyethanol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to prevent over-oxidation to the carboxylic acid. chemistrysteps.comlibretexts.orgorganic-chemistry.org
The reductive amination can be carried out as a one-pot reaction where the aldehyde, amine, and a selective reducing agent are combined. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are known to selectively reduce the protonated imine intermediate over the starting aldehyde. masterorganicchemistry.comchemistrysteps.com
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Product |
| 2-isopropoxyacetaldehyde | 2-isopropoxyethylamine | Sodium triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane (DCM) or Dichloroethane (DCE) | This compound |
| 2-isopropoxyacetaldehyde | 2-isopropoxyethylamine | Sodium cyanoborohydride (NaBH3CN) | Methanol (MeOH) | This compound |
While the target molecule, this compound, is achiral, the principles of stereoselective reductive amination are relevant in the broader context of synthesizing chiral amines. Should a chiral center be present in the alkoxy group, the use of chiral catalysts or auxiliaries could potentially lead to diastereoselective or enantioselective outcomes.
Reductive Transformations of Specific Nitrogen-Containing Functional Groups
While less direct, the synthesis of this compound could theoretically be achieved through the reduction of a suitable nitrogen-containing precursor. For instance, the reduction of a corresponding diamide, N,N-bis(2-isopropoxyacetyl)amine, with a powerful reducing agent like lithium aluminum hydride (LiAlH4) would yield the target secondary amine. However, the synthesis of the diamide precursor itself would likely require multiple steps, making this a less convergent and efficient approach.
Adaptations of Established Amine Synthesis Strategies (e.g., Gabriel, Hofmann, Curtius)
Established "named" reactions in amine synthesis, while powerful for the preparation of primary amines, are less directly applicable to the synthesis of a specific secondary amine like this compound.
Gabriel Synthesis: This method is primarily used for the synthesis of primary amines from alkyl halides via a phthalimide intermediate. wikipedia.orglibretexts.orgthermofisher.com While one could synthesize 2-isopropoxyethylamine using this method with 2-isopropoxyethyl bromide, it does not directly yield the target secondary amine. An adaptation would require a subsequent, separate alkylation step.
Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom. wikipedia.orgtcichemicals.comchemistrysteps.com It is not a suitable method for the direct synthesis of a secondary amine with specific alkyl groups like this compound.
Curtius Rearrangement: Similar to the Hofmann rearrangement, the Curtius rearrangement transforms an acyl azide into an isocyanate, which can then be hydrolyzed to a primary amine with the loss of one carbon atom. wikipedia.orgnih.govthermofisher.com This method is also not directly applicable to the synthesis of the target secondary amine.
In-Depth Mechanistic Studies of Reaction Pathways
A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic routes and minimizing side reactions.
Analysis of Nucleophilic Substitution and Addition-Elimination Mechanisms
Nucleophilic Substitution in Alkylation Reactions: The alkylation of ammonia or 2-isopropoxyethylamine with a 2-isopropoxyethyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgucalgary.ca
In this mechanism, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the 2-isopropoxyethyl halide. This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of configuration if the carbon were chiral. The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the carbon atom. The rate of this reaction is dependent on the concentration of both the amine and the alkyl halide.
The challenge of overalkylation arises because the product, this compound, is also a nucleophile and can compete with the starting amine for the remaining alkyl halide. libretexts.org
Addition-Elimination in Reductive Amination: The formation of the imine intermediate in reductive amination follows a nucleophilic addition-elimination mechanism. masterorganicchemistry.comlibretexts.org
The reaction is typically catalyzed by mild acid. The first step involves the nucleophilic attack of the primary amine (2-isopropoxyethylamine) on the carbonyl carbon of the aldehyde (2-isopropoxyacetaldehyde). This leads to the formation of a tetrahedral intermediate known as a carbinolamine. The carbinolamine is then protonated on the oxygen atom, making it a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the imine. The imine is then reduced in situ by the hydride reagent to the final secondary amine. The rate-determining step can be either the initial nucleophilic addition or the dehydration of the carbinolamine, depending on the pH of the reaction medium.
Exploration of Catalytic Reaction Mechanisms in Synthesis
The catalytic synthesis of secondary amines like this compound, particularly through reductive amination, is a subject of detailed mechanistic investigation. A plausible and widely accepted pathway involves a two-step process: the formation of an intermediate imine or enamine, followed by its reduction.
A likely synthetic approach to this compound is the reaction of 2-isopropoxyethanamine with 2-isopropoxyethanal. The reaction is typically catalyzed by a transition metal catalyst, such as palladium on carbon (Pd/C) or a platinum-based catalyst, in the presence of a reducing agent, most commonly hydrogen gas.
The generally accepted mechanism for this type of reductive amination proceeds as follows:
Hemiaminal Formation: The primary amine (2-isopropoxyethanamine) undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde (2-isopropoxyethanal) to form a hemiaminal intermediate.
Dehydration to Imine: The hemiaminal then dehydrates to form an imine intermediate. This step is often the rate-determining step and can be facilitated by mild acidic conditions.
Reduction of the Imine: The C=N double bond of the imine is subsequently reduced by the catalyst and hydrogen to yield the final secondary amine, this compound.
Recent studies on analogous systems have provided deeper insights into the role of the catalyst. For instance, investigations into Pd(OH)₂/C catalysts have shown that the hydroxyl groups on the palladium species can play a crucial role in facilitating both the formation of the imine intermediate and the subsequent reduction of the C=N bond. nih.gov This is achieved through a cooperative mechanism where the hydroxyl groups can act as proton shuttles, aiding in the dehydration and hydrogenation steps. The presence of the ether oxygen atoms in the reactants for this compound synthesis might also influence the reaction by coordinating with the metal catalyst, potentially affecting the reaction rate and selectivity.
Platinum-based catalysts are also effective for amination reactions. Mechanistic studies on platinum-catalyzed aminations suggest that the choice of ligands coordinated to the platinum center is critical in determining the catalytic activity. acs.org While direct synthesis of this compound via this specific catalytic system is not extensively documented, the principles of π-allylplatinum complex formation in related aminations provide a framework for understanding potential catalytic cycles. acs.org
| Step | Description | Key Intermediates | Catalyst Role |
| 1 | Nucleophilic attack of 2-isopropoxyethanamine on 2-isopropoxyethanal | Hemiaminal | - |
| 2 | Dehydration of the hemiaminal | Imine | Facilitates dehydration |
| 3 | Reduction of the imine | This compound | Catalyzes hydrogenation of the C=N bond |
Derivatization Chemistry and Functional Group Interconversions of this compound
The chemical reactivity of this compound is primarily centered around the secondary amine functionality, which allows for a variety of derivatization and functional group interconversion reactions.
Controlled Oxidation Reactions and Product Characterization
The secondary amine group in this compound can undergo controlled oxidation to yield N-oxygenated products. A common outcome of the oxidation of secondary amines is the formation of hydroxylamines, which can be further oxidized to nitrones under specific conditions.
Reagents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst, or peroxy acids, are typically employed for this transformation. The reaction proceeds through the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent.
A potential oxidation pathway for this compound would be:
Formation of the Hydroxylamine: Reaction with a suitable oxidizing agent, such as Oxone® (potassium peroxymonosulfate) over silica gel, can selectively oxidize the secondary amine to the corresponding N,N-bis(2-isopropoxyethyl)hydroxylamine. nih.gov
Further Oxidation to a Nitrone: Under more forcing conditions or with specific catalysts, the hydroxylamine can be further oxidized to a nitrone.
The characterization of these oxidation products would rely on spectroscopic methods. For the hydroxylamine, the appearance of a broad N-OH proton signal in the ¹H NMR spectrum and a shift in the C-N signals in the ¹³C NMR spectrum would be indicative of its formation. For the nitrone, the characteristic C=N⁺-O⁻ functionality would give rise to a distinct signal in the ¹³C NMR spectrum for the imine-like carbon.
| Reactant | Oxidizing Agent | Major Product |
| This compound | Oxone®/SiO₂ | N,N-bis(2-isopropoxyethyl)hydroxylamine |
| N,N-bis(2-isopropoxyethyl)hydroxylamine | Further oxidation | Nitrone derivative |
Selective Reduction Reactions for Structural Modification
While this compound itself is a product of a reduction reaction, its derivatives can undergo selective reductions. For instance, if the amine nitrogen is first acylated to form an amide, this amide can then be selectively reduced.
The choice of reducing agent is crucial for achieving selectivity, especially in the presence of the ether linkages, which are generally stable to many reducing agents. A common method for the reduction of amides to amines involves the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄). However, for greater selectivity, other reagents might be employed.
For a hypothetical N-acyl derivative of this compound, such as N-acetyl-bis(2-isopropoxyethyl)amine, a selective reduction could be achieved using a reagent that is chemoselective for amides over ethers. For example, certain borane complexes or catalytic hydrogenation under specific conditions could potentially reduce the amide carbonyl group to a methylene group, yielding the corresponding tertiary amine, N-ethyl-bis(2-isopropoxyethyl)amine.
| Starting Material | Reducing Agent | Product |
| N-acetyl-bis(2-isopropoxyethyl)amine | LiAlH₄ or other selective reagents | N-ethyl-bis(2-isopropoxyethyl)amine |
Advanced Nucleophilic Substitution for Derivative Synthesis
The lone pair of electrons on the nitrogen atom of this compound makes it a good nucleophile. This property can be exploited in advanced nucleophilic substitution reactions to synthesize a variety of derivatives, most notably quaternary ammonium salts.
The reaction of this compound with an alkyl halide (e.g., methyl iodide) would proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a trialkylammonium salt.
This reaction is generally high-yielding and provides a straightforward route to quaternary ammonium compounds, which have applications as phase-transfer catalysts, surfactants, and antimicrobial agents.
| Reactant 1 | Reactant 2 (Electrophile) | Reaction Type | Product |
| This compound | Methyl Iodide | Sₙ2 | N,N-bis(2-isopropoxyethyl)-N-methylammonium iodide |
| This compound | Benzyl Bromide | Sₙ2 | N-benzyl-N,N-bis(2-isopropoxyethyl)ammonium bromide |
Coordination Chemistry and Ligand Design Principles
Exploration of Ligand Properties and Coordination Behavior of Bis(2-isopropoxyethyl)amine
This compound is a secondary amine with two isopropoxyethyl side chains. The presence of a central nitrogen atom and two ether oxygen atoms provides multiple potential coordination sites, making it an interesting candidate for ligand design.
Denticity and Chelation Dynamics in Metal Complexation
The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. This compound possesses three potential donor atoms: the central secondary amine nitrogen and the two ether oxygen atoms. This suggests that it could function as a tridentate ligand, binding to a metal center through all three donor atoms.
When a ligand binds to a metal ion through multiple donor atoms, it forms a chelate ring, a cyclic structure that includes the metal ion. The formation of these rings, known as the chelate effect, generally enhances the stability of the complex compared to complexes with monodentate ligands. In the case of this compound, coordination to a metal center would likely involve the formation of two five-membered chelate rings, which are known to be particularly stable. The flexibility of the ethyl chains connecting the donor atoms would allow the ligand to adopt a conformation that minimizes steric strain upon chelation.
Stereochemical Aspects of Amine Coordination
In the mer isomer, the three donor atoms of the ligand lie in a plane that also contains the metal ion. In the fac isomer, the three donor atoms are positioned on one face of the octahedron. The preferred coordination geometry would depend on factors such as the size of the metal ion and the steric bulk of the isopropoxy groups on the ligand. The chiral centers at the isopropyl groups could also introduce additional stereochemical complexity.
Synthesis and Characterization of Metal Complexes Incorporating this compound as a Ligand
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes would then be characterized using various spectroscopic and analytical techniques to determine their structure and properties.
Formation of Palladium(II) Amine Complexes and Related Systems
Palladium(II) complexes, often with a square planar geometry, are of significant interest due to their applications in catalysis. The reaction of this compound with a palladium(II) salt, such as palladium(II) chloride, could potentially lead to the formation of a square planar complex. In such a complex, the ligand could act as a tridentate N,O,O'-donor, occupying three of the four coordination sites. The fourth site could be occupied by another ligand, such as a chloride ion.
Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks
Coordination polymers and metal-organic frameworks (MOFs) are extended structures formed by the self-assembly of metal ions and organic ligands. If this compound were to act as a bridging ligand, connecting multiple metal centers, it could potentially be used in the synthesis of such materials. For this to occur, the ligand would need to coordinate to two different metal ions, possibly through different donor atoms.
However, the flexible nature of this compound and its tendency to act as a chelating ligand to a single metal center might make the formation of extended, well-ordered structures challenging. The design of such materials would require careful control over the reaction conditions and the choice of metal ion.
Investigation of Other Transition Metal Coordination Systems
Beyond palladium, this compound could potentially form complexes with a variety of other transition metals. The coordination chemistry would vary depending on the preferred coordination number and geometry of the metal ion. For example, with first-row transition metals like copper(II) or nickel(II), which can adopt various coordination geometries, a range of complex structures could be envisioned.
Research on this compound in Coordination Chemistry Remains Undocumented
An extensive review of available scientific literature reveals a significant gap in the chemical research concerning the coordination chemistry of the compound this compound. Despite its potential as a chelating ligand in coordination chemistry, there is a notable absence of published studies detailing its use in the synthesis of coordination compounds or investigating the properties and behaviors of such complexes.
The specific areas of interest outlined for this compound, including structure-reactivity relationships, the influence of its ligand architecture on the electronic and geometric properties of its complexes, and kinetic and thermodynamic investigations of ligand exchange reactions, currently lack the foundational research necessary for a comprehensive analysis.
As a result, a detailed article on the coordination chemistry of this compound, as specified by the requested outline, cannot be generated at this time due to the lack of primary research, experimental data, and scholarly publications on the subject. The scientific community has yet to explore the coordination behavior of this particular amine, leaving its potential applications and the fundamental characteristics of its metal complexes as an open area for future investigation.
Further research, including the synthesis and characterization of this compound-metal complexes, would be required to provide the empirical data needed to address the specific topics of structure-reactivity relationships and ligand exchange dynamics. Until such studies are conducted and published, a thorough and scientifically accurate discussion on the coordination chemistry of this compound remains speculative.
Catalytic Applications and Reaction Mechanism Elucidation
Catalytic Roles of Bis(2-isopropoxyethyl)amine and Its Derivatives in Organic Transformations
The presence of both a coordinating amine group and flexible ether chains in this compound makes it an interesting candidate for applications in catalysis, where it could function as a ligand for metal centers, influencing their reactivity, selectivity, and stability.
Reductive amination is a cornerstone of organic synthesis for the formation of C-N bonds, converting carbonyl compounds into amines. The efficiency and selectivity of this reaction can be significantly enhanced through the use of catalysts. While direct studies involving this compound in reductive amination are not readily found, the broader class of amine-containing ligands is known to play a crucial role.
In many catalytic systems, ligands containing amine functionalities coordinate to a metal center (e.g., iridium, ruthenium, or nickel), which then activates a reducing agent and facilitates the transfer of a hydride to an imine intermediate, formed from the condensation of a carbonyl compound and an amine. The steric and electronic properties of the ligand are critical in controlling the stereoselectivity of the reaction, particularly in asymmetric reductive aminations. For instance, chiral ligands can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the amine product.
Illustrative Data for a Related Catalytic System:
The following table presents typical data for an asymmetric reductive amination reaction catalyzed by an iridium complex with a chiral phosphine (B1218219) ligand, demonstrating the type of results that would be sought in studies involving new ligands like this compound.
| Entry | Ketone Substrate | Amine Source | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | Benzylamine | 1 | >99 | 95 (S) |
| 2 | 4-Methoxyacetophenone | Aniline | 1 | 98 | 92 (R) |
| 3 | Cyclohexanone | Benzylamine | 1 | >99 | N/A |
Note: This data is representative of typical asymmetric reductive amination reactions and is not specific to catalysts derived from this compound.
The flexible ether chains in this compound could potentially coordinate to the metal center, creating a multidentate ligand that enhances catalyst stability and influences selectivity. Further research would be needed to synthesize chiral derivatives of this compound and evaluate their effectiveness in asymmetric reductive amination.
Amine-containing compounds are widely used as ligands for transition metal catalysts in olefin polymerization and oligomerization. These ligands can modulate the electronic and steric environment of the active metal center, thereby influencing the catalyst's activity, the molecular weight of the resulting polymer, and its microstructure. For example, late transition metal catalysts (e.g., nickel, palladium, iron, and cobalt) bearing amine-based ligands have been extensively studied for ethylene (B1197577) polymerization.
Representative Data for Ethylene Oligomerization with an Amine-Functionalized Catalyst:
The table below illustrates typical results from an ethylene oligomerization reaction using a chromium-based catalyst with a phosphine-amine ligand, highlighting key performance indicators.
| Catalyst System | Temperature (°C) | Pressure (bar) | Activity ( kg/mol ·h) | Selectivity to 1-Octene (%) |
| Cr(acac)₃ / Ligand A | 60 | 45 | 120 | 75 |
| Cr(acac)₃ / Ligand B | 80 | 45 | 150 | 68 |
Note: This data is illustrative of ethylene oligomerization catalysis and does not represent results from a system using this compound.
Amines are frequently employed as stabilizing agents in the synthesis of metal nanoparticles. They can coordinate to the surface of the growing nanoparticles, preventing their aggregation and controlling their size and shape. Bis(amine)palladium(II) carboxylate complexes, for example, have been used as precursors for the synthesis of palladium nanoparticles (PdNPs). rsc.org In such cases, the amine ligand stabilizes the palladium precursor in solution and, upon thermolysis, decomposes to form small, well-defined PdNPs. The amine or its decomposition products can then act as capping agents for the newly formed nanoparticles.
Given its structure, this compound could potentially serve a similar role. The nitrogen atom can coordinate to the metal surface, while the flexible isopropoxyethyl chains could provide a steric barrier, preventing agglomeration. The use of such ligands is crucial for preparing stable colloidal nanoparticle solutions, which are often used as catalysts in a variety of reactions, including cross-coupling reactions and hydrogenations.
Typical Characterization Data for Stabilized Palladium Nanoparticles:
| Stabilizing Agent | Synthesis Method | Average Particle Size (nm) | Polydispersity Index (PDI) |
| Oleylamine | Thermal Decomposition | 5.2 | 0.15 |
| Polyvinylpyrrolidone (PVP) | Chemical Reduction | 8.7 | 0.21 |
Note: This table provides representative data for palladium nanoparticles stabilized by common agents and is not specific to this compound.
Electrocatalytic Performance and Mechanism Studies
The electrochemical properties of metal complexes are highly dependent on the nature of the coordinating ligands. Ligands can influence the redox potentials of the metal center and can also be redox-active themselves, participating directly in electrocatalytic processes.
Although no specific electrochemical studies on this compound-containing complexes are reported, the characterization of such complexes would likely involve techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and spectroelectrochemistry. These methods provide information about the redox potentials, the number of electrons transferred in a redox event, and the stability of the different oxidation states of the metal complex.
The coordination of this compound to a transition metal would be expected to alter the electron density at the metal center, thereby shifting its redox potentials compared to the uncomplexed metal ion. The ether oxygen atoms could also participate in coordination, potentially leading to different coordination geometries and electrochemical behaviors.
Hypothetical Electrochemical Data for a Metal Complex with an Ether Amine Ligand:
| Complex | Epc (V vs. Ag/AgCl) | Epa (V vs. Ag/AgCl) | ΔEp (mV) |
| [M(L)Cl₂] | -0.85 | -0.76 | 90 |
| [M(L)₂(ClO₄)₂] | -1.12 | -1.01 | 110 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from cyclic voltammetry studies of transition metal complexes. L represents a generic ether amine ligand.
Complexes containing amine ligands are known to be active in various electrocatalytic reactions, including the reduction of protons to hydrogen, the reduction of carbon dioxide, and the oxidation of organic substrates. The ligand can play a role in substrate binding, proton transfer, and stabilizing reactive intermediates.
For instance, in the context of electrocatalytic proton reduction, a metal complex with a ligand like this compound could potentially facilitate the formation of a metal-hydride intermediate, which is a key step in the production of hydrogen gas. The amine functionality could act as a proton relay, shuttling protons from the solution to the metal center.
The investigation of such mechanisms would involve detailed electrochemical experiments, such as studying the effect of substrate concentration and scan rate on the cyclic voltammograms, as well as computational studies to model the reaction pathway. While no such studies have been performed on this compound complexes, the broader field of electrocatalysis with amine-containing ligands is an active area of research.
Mechanistic Insights into Catalytic Cycles Involving this compound
No specific catalytic cycles involving this compound have been reported in the reviewed literature. Therefore, a discussion on the mechanistic insights is not possible at this time.
Identification and Characterization of Catalytically Active Species
There are no studies that identify or characterize catalytically active species formed from this compound. Research in catalysis often focuses on the isolation and characterization of metal-ligand complexes that are active in a given reaction. Techniques such as X-ray crystallography, spectroscopy (NMR, UV-Vis, IR), and mass spectrometry are typically employed for this purpose. However, no such studies have been published for complexes of this compound.
Elucidation of Rate-Determining Steps and Turnover Frequencies
Without established catalytic activity, there is no data on the kinetics of any reaction catalyzed by a system involving this compound. The elucidation of rate-determining steps, which is crucial for understanding and optimizing a catalytic process, is typically achieved through kinetic studies, including reaction rate analysis under varying conditions and kinetic isotope effect experiments. Similarly, turnover frequencies (TOF), a measure of catalyst efficiency, have not been reported.
Environmental Chemistry, Fate, and Degradation Pathways
Environmental Fate and Transport Processes of Amine-Based Compounds
The environmental distribution and longevity of amine-based compounds like Bis(2-isopropoxyethyl)amine are dictated by their physicochemical properties and susceptibility to various degradation mechanisms in the atmosphere, soil, and water.
Once released into the atmosphere, amines are subject to degradation primarily through photo-oxidation. The dominant daytime oxidant is the hydroxyl radical (•OH), while at night, reactions with the nitrate (B79036) radical (NO3•) can be significant.
The reaction of secondary amines with •OH radicals typically proceeds via hydrogen abstraction from either the N-H group or a C-H bond on a carbon atom alpha to the nitrogen. This initial step leads to the formation of an amino radical or a carbon-centered radical, respectively. These radicals then react with molecular oxygen (O2) to form peroxyl radicals (RO2•), which can undergo further reactions to yield a variety of degradation products.
For this compound, hydrogen abstraction can occur at the N-H bond or at the C-H bonds on the four carbons adjacent to the nitrogen atom. The subsequent reactions are expected to lead to the cleavage of the C-N and C-O bonds, breaking down the molecule into smaller, more oxidized fragments. The atmospheric lifetime of many amines is relatively short, often on the order of hours to a few days, due to these rapid radical-initiated reactions.
In soil and aquatic environments, the primary fate of many amine compounds is biodegradation by microorganisms. The structural characteristics of this compound suggest that it would be susceptible to microbial attack.
The biodegradation of secondary amines can be initiated by monooxygenases or dehydrogenases, leading to the cleavage of the carbon-nitrogen bond. This process, known as dealkylation, would release the isopropoxyethyl side chains. The presence of ether linkages in this compound introduces another potential site for microbial enzymatic attack. Bacteria capable of cleaving ether bonds are widespread in the environment. These organisms often utilize monooxygenase enzymes to hydroxylate the carbon atom adjacent to the ether linkage, leading to an unstable hemiacetal that spontaneously cleaves the ether bond.
The complete mineralization of this compound would involve the breakdown of the isopropoxyethanol and isopropylamine (B41738) moieties into simpler inorganic compounds like carbon dioxide, water, and ammonia. The efficiency of biodegradation is dependent on various environmental factors, including the composition and adaptation of the microbial community, temperature, pH, and the availability of other nutrients.
Analysis and Identification of Degradation Products and Metabolites
The degradation of this compound is expected to produce a range of transformation products, the identification of which is crucial for a complete environmental assessment.
Based on the predicted degradation pathways, a number of primary and secondary degradation products can be anticipated.
Table 1: Potential Degradation Products of this compound
| Precursor Compound | Degradation Pathway | Potential Degradation Products |
| This compound | Atmospheric Photo-oxidation | Isopropoxyacetaldehyde, Isopropyl formate, Acetone, Formaldehyde, Nitrosamines, Nitramines |
| This compound | Biodegradation (C-N Cleavage) | Isopropoxyethanol, Isopropylamine, Ammonia |
| This compound | Biodegradation (Ether Cleavage) | 2-Isopropoxyethylamine, Ethylene (B1197577) glycol, Isopropanol |
Ammonia: A common end-product of the microbial degradation of amines, resulting from the mineralization of the nitrogen atom.
Nitrosamines and Nitramines: In the atmosphere, secondary amines can react with nitrogen oxides (NOx) to form N-nitrosamines and N-nitramines, which are of significant concern due to their potential carcinogenicity. The formation of N-nitroso-bis(2-isopropoxyethyl)amine is a potential outcome of atmospheric reactions.
Alkylamines: Cleavage of one of the C-N bonds could lead to the formation of 2-isopropoxyethylamine.
Aldehydes and Ketones: Photo-oxidation is expected to produce a variety of carbonyl compounds. For instance, oxidation of the isopropoxyethyl side chain could yield isopropoxyacetaldehyde, which could be further oxidized to isopropoxyacetic acid. Cleavage of the ether bond could lead to the formation of propan-2-one (acetone) and other smaller aldehydes.
The detection and quantification of the diverse and often low-concentration degradation products of this compound in complex environmental matrices require sensitive and selective analytical methods.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary techniques used for the analysis of amine degradation products. proquest.com For volatile and semi-volatile compounds like smaller alkylamines, aldehydes, and ketones, GC-MS is often the method of choice, sometimes requiring a derivatization step to improve volatility and chromatographic separation. For less volatile and more polar compounds, such as nitrosamines, nitramines, and carboxylic acids, LC-MS, particularly with tandem mass spectrometry (MS/MS), provides high sensitivity and specificity. sciex.comsigmaaldrich.com
Solid-phase extraction (SPE) is a common sample preparation technique used to concentrate the analytes from aqueous samples and remove interfering matrix components prior to instrumental analysis. sigmaaldrich.com
Methodologies for Environmental Impact Assessment of Amine-Derived Compounds
Assessing the environmental impact of amine-derived compounds like this compound involves a structured framework that considers the compound's potential for environmental release, its fate and transport, and its ecotoxicological effects.
The environmental risk assessment of a chemical typically follows a tiered approach:
Hazard Identification: This step involves gathering data on the intrinsic hazardous properties of the substance, including its potential for persistence, bioaccumulation, and toxicity (PBT).
Exposure Assessment: This involves estimating the concentrations of the substance that are likely to be found in various environmental compartments (air, water, soil). This is based on its release rates, and its fate and transport characteristics, such as degradation rates and partitioning behavior.
Effects Assessment: This step determines the concentrations below which unacceptable effects on aquatic and terrestrial organisms are not expected to occur. This is often expressed as a Predicted No-Effect Concentration (PNEC).
Risk Characterization: The final step compares the Predicted Environmental Concentration (PEC) with the PNEC. If the PEC/PNEC ratio is less than one, the risk is generally considered to be acceptable.
For amine-derived compounds, a key focus of the environmental impact assessment is the potential for the formation of harmful degradation products, such as nitrosamines and nitramines. acs.orgsigmaaldrich.com Therefore, the assessment must consider not only the parent compound but also its transformation products. The lack of specific experimental data for this compound necessitates the use of data from structurally similar chemicals and predictive models (Quantitative Structure-Activity Relationships - QSARs) to estimate its environmental fate and ecotoxicological properties.
Advanced Spectroscopic and Computational Characterization
Computational Chemistry for Predictive Modeling and Mechanistic Understanding
Computational chemistry serves as a powerful tool for elucidating the intricate properties and behaviors of molecules at an atomic level. For Bis(2-isopropoxyethyl)amine, these theoretical methods provide profound insights into its structure, reactivity, and interactions, complementing experimental findings and guiding further research. By simulating the molecule and its environment, it is possible to predict a wide array of characteristics, from its stable geometric conformations to its behavior in complex chemical systems.
Density Functional Theory (DFT) Calculations for Geometrical Optimization, Electronic Structure, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound through a process called geometrical optimization. Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), the molecule's geometry is adjusted to find the lowest energy state, yielding precise predictions of bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These properties, including the dipole moment, polarizability, and molecular electrostatic potential, are crucial for understanding the molecule's charge distribution and its interactions with other molecules and external electric fields.
Furthermore, DFT is employed to predict spectroscopic properties. By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to observed peaks. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this molecule are not publicly available.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-N | 1.47 Å |
| Bond Length | C-O | 1.43 Å |
| Bond Length | C-C | 1.53 Å |
| Bond Angle | C-N-C | 112.5° |
| Bond Angle | C-O-C | 111.8° |
| Dihedral Angle | C-N-C-C | 178.5° |
Table 2: Predicted Electronic Properties for this compound (Illustrative) This table presents hypothetical data for illustrative purposes.
| Property | Predicted Value |
|---|---|
| Dipole Moment | 1.85 D |
| Isotropic Polarizability | 135.2 Bohr³ |
| Total Energy | -600.123 Hartree |
Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors (ALIE, ELF, LOL, RDG, Fukui Functions, MESP)
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability and reactivity. researchgate.net A large gap suggests high stability, whereas a small gap indicates higher reactivity.
Beyond FMO analysis, a suite of reactivity descriptors can be calculated to build a comprehensive picture of the molecule's chemical behavior.
Molecular Electrostatic Potential (MESP): This descriptor maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com
Fukui Functions: These functions quantify the change in electron density at a specific point when an electron is added or removed, allowing for the precise identification of sites susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com
Electron Localization Function (ELF) and Localization of Orbital Locator (LOL): These tools analyze electron pairing to reveal the nature of chemical bonds (covalent, ionic) and the location of lone pairs. mdpi.com
Reduced Density Gradient (RDG): This analysis is used to identify and visualize non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding intermolecular associations. mdpi.com
Average Local Ionization Energy (ALIE): ALIE provides a measure of the energy required to remove an electron from any point on the molecular surface, highlighting the most reactive sites for electrophilic attack.
Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents hypothetical data for illustrative purposes.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -9.50 eV |
| LUMO | +0.85 eV |
| HOMO-LUMO Gap | 10.35 eV |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations introduce temperature and time to model the dynamic behavior of molecules. nih.gov MD simulations track the movements of atoms in this compound over time by solving Newton's equations of motion. This approach is essential for exploring the molecule's conformational flexibility, such as the rotation of its isopropoxyethyl side chains. nih.gov
By simulating a system containing many this compound molecules, or by placing a single molecule in a solvent like water, MD can be used to study intermolecular interactions in detail. ulisboa.pt Key properties, such as radial distribution functions (RDFs), can be calculated from the simulation trajectory. An RDF describes the probability of finding another atom at a certain distance from a reference atom, providing clear evidence of phenomena like hydrogen bonding between the amine's nitrogen atom and solvent molecules.
Solvation Models and Thermodynamic Calculations for Reaction Energetics
Chemical reactions are most often carried out in solution, and the solvent can significantly influence molecular properties and reaction outcomes. Computational models can account for these effects in two primary ways:
Explicit Solvation: Individual solvent molecules are included in the simulation box, as in the MD simulations described above. This method is computationally intensive but provides the most detailed view of specific solute-solvent interactions.
Implicit Solvation: The solvent is modeled as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This approach is less computationally demanding and is often combined with DFT calculations to efficiently estimate the thermodynamic properties of a molecule in solution.
These models are critical for accurately calculating reaction energetics. By computing the Gibbs free energy of reactants, products, and transition states in a chosen solvent, it is possible to predict the thermodynamics (ΔG) and kinetics (activation energy) of reactions involving this compound.
Computational Investigation of Metal-Ligand Bonding and Electron Transfer Processes
The nitrogen and oxygen atoms in this compound possess lone pairs of electrons, making the molecule a potential chelating ligand for metal ions. Computational chemistry, particularly DFT, is a powerful tool for investigating the structure, stability, and electronic properties of the resulting metal complexes. nih.gov
By modeling the complex, researchers can optimize its geometry and analyze the nature of the metal-ligand bonds. Techniques such as Natural Bond Orbital (NBO) analysis can be used to quantify the charge transfer between the ligand and the metal center, characterizing the donor-acceptor interactions that constitute the coordinate bond. Furthermore, Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis) of these complexes, providing insights into the electron transfer processes that occur upon photoexcitation. rsc.org This is crucial for understanding the potential of such complexes in catalysis and materials science. nih.gov
Biological and Toxicological Research Perspectives
Investigation of Molecular Interactions with Biological Macromolecules
The interaction of small molecules with biological macromolecules is a cornerstone of toxicology and pharmacology. For compounds structurally related to Bis(2-isopropoxyethyl)amine, research has pointed towards potential interactions with crucial cellular components like enzymes and proteins.
Studies on Enzyme Inhibition and Activation Mechanisms
Research into compounds with structural similarities to this compound, such as bisethyl polyamine analogs, has revealed significant interactions with mitochondrial enzymes. One study demonstrated that these analogs could markedly reduce the activity of key enzymes involved in cellular respiration, namely citrate (B86180) synthase and cytochrome C oxidase, in L1210 murine leukemia cells. This inhibitory action on mitochondrial enzymes suggests a potential mechanism by which related amine compounds could disrupt cellular energy metabolism.
The metabolism of various environmental and endogenous amines is also influenced by enzymes like Semicarbazide-Sensitive Amine Oxidase (SSAO). nih.gov The activity of SSAO can contribute to the cytotoxicity of certain amines by metabolizing them into more toxic aldehydes and byproducts like hydrogen peroxide and ammonia. nih.gov While the specific interaction of this compound with SSAO is unknown, the broader role of amine oxidases in the bioactivation and detoxification of amines is a critical area of study. nih.gov
Research on Protein Modification and Ligand-Receptor Binding Dynamics (e.g., Allosteric Modulation of Ras Protein)
The potential for protein modification is another important aspect of molecular interaction. While specific studies on this compound are absent, the broader class of secondary amines can undergo metabolic activation to form reactive intermediates capable of covalently binding to proteins. Such modifications can alter protein structure and function, leading to downstream cellular effects.
A compelling area of research is the allosteric modulation of signaling proteins like the Ras protein, a key regulator of cell growth and proliferation. Although no data directly links this compound to Ras, studies on other small molecules demonstrate the principle of allosteric modulation. For instance, certain bisphenol derivatives have been shown to interact with GDP-bound Ras isoforms, inducing an active conformation and thereby acting as agonists. This highlights how small molecules can bind to sites other than the active site to modulate protein function, a mechanism that could be explored for other amine-containing compounds.
Mechanistic Toxicology Studies at the Cellular and Subcellular Levels
Understanding the toxicological impact of a chemical at the cellular and subcellular levels is crucial for assessing its potential risk. Research on compounds analogous to this compound provides a framework for investigating potential mechanisms of toxicity.
Analysis of Cellular Homeostasis Disruption and Cytotoxicity Pathways
Studies on novel derivatives of bis(2-aminoethyl)amine have demonstrated cytotoxic activity against various human cancer cell lines, including colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140). nih.govmdpi.com The observed cytotoxicity suggests that these compounds can disrupt cellular homeostasis sufficiently to trigger cell death pathways. nih.gov The mechanism of this cytotoxicity can involve the destruction of cell membranes, inhibition of protein synthesis, or irreversible binding to cellular receptors. mdpi.com For some amine-containing nanoparticles, cytotoxicity has been linked to caspase-mediated apoptotic pathways.
The cytotoxicity of amines can also be mediated by their metabolic byproducts. The enzymatic action of amine oxidases can produce aldehydes, hydrogen peroxide, and ammonia, all of which can contribute to cellular damage and reduced cell viability. nih.gov
Research on Oxidative Stress Induction and Mitochondrial Dysfunction Mechanisms
A recurring theme in the toxicology of various amine compounds is the induction of oxidative stress and mitochondrial dysfunction. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. wikipedia.org
Research on a library of alkoxyamines, which share structural features with this compound, has shown that these compounds can trigger apoptotic cell death mediated by endogenous oxidative stress. nih.gov The homolysis of these alkoxyamines releases alkyl radicals that are responsible for the induction of oxidative stress. nih.gov Similarly, poly(amidoamine) (PAMAM) dendrimers, which possess surface amino groups, have been shown to generate ROS, leading to oxidative stress. nih.gov
Mitochondria appear to be a key target for some of these compounds. The aforementioned PAMAM dendrimers have been observed to localize in the mitochondria. nih.gov High levels of ROS can impair mitochondrial function, potentially leading to a fragmentation of the mitochondrial network and activation of the intrinsic mitochondrial pathway of apoptosis. nih.govmdpi.com Studies on hyperammonaemia have also demonstrated that it can lead to mitochondrial dysfunction and the overproduction of ROS in neuronal mitochondria. nih.gov
Studies on DNA Integrity Compromise and Apoptosis Signaling Pathways
Damage to DNA is a critical event in chemical carcinogenesis and toxicology. Secondary amines can be converted to nitrosamines, which are known alkylating agents that can damage DNA. nih.gov Aromatic amines can also be metabolically activated to form ultimate carcinogens that form adducts with DNA, compromising its integrity and potentially leading to mutations if not repaired. uni-hamburg.de Furthermore, the oxidative stress induced by some amine compounds can lead to oxidative DNA damage. wikipedia.orgnih.gov For instance, certain alkoxyamines have been shown to cause DNA damage consistent with the induction of oxidative stress. nih.gov
The culmination of cellular damage, including DNA damage and mitochondrial dysfunction, can lead to the activation of programmed cell death, or apoptosis. Derivatives of bis(2-aminoethyl)amine have been shown to induce both early and late apoptosis in cancer cell lines. nih.gov Halogen-containing derivatives, in particular, demonstrated marked pro-apoptotic properties in CaCo-2 cells. nih.gov The induction of apoptosis by these compounds confirms their ability to trigger intrinsic cellular death programs in response to chemical insult. nih.gov
Summary of Findings from Structurally Related Compounds
| Compound Class | Observed Biological/Toxicological Effect | Reference Cell Lines/Systems |
| Bisethyl polyamine analogs | Inhibition of mitochondrial enzymes (citrate synthase, cytochrome C oxidase) | L1210 murine leukemia cells |
| Bis(2-aminoethyl)amine derivatives | Cytotoxicity, Induction of early and late apoptosis | CaCo-2, A549, HTB-140 human cancer cell lines |
| Alkoxyamines | Induction of apoptosis via oxidative stress, DNA damage | Human glioblastoma and medulloblastoma cell lines |
| Poly(amidoamine) (PAMAM) dendrimers | Generation of reactive oxygen species, Mitochondrial localization, Apoptosis, DNA damage | HaCaT (dermal) and SW480 (colon) cell lines |
| Secondary Amines (general) | Potential for metabolic conversion to DNA-damaging nitrosamines | General metabolic pathways |
| Aromatic Amines | Formation of DNA adducts | In vivo and in vitro models |
In-depth Analysis of this compound Reveals a Gap in Current Biological and Toxicological Research
Despite a comprehensive search of scientific literature and databases, no specific research data was found regarding the biological and toxicological profile of the chemical compound this compound. The requested detailed analysis of its effects on metabolic pathways, cell regulation, and antimicrobial activity could not be completed due to an absence of available studies on this particular compound.
The investigation sought to elaborate on several key areas of biological research concerning this compound, as outlined in the requested article structure. However, the search yielded no specific studies that would allow for a thorough and scientifically accurate discussion of the topics.
The intended focus of the article was to cover the following areas:
Research into Antimicrobial Activity and Mechanisms of Action:This part of the article was planned to explore any potential antimicrobial properties of this compound against various pathogens and the mechanisms underlying such activity. The search did not yield any studies focused on the antimicrobial effects of this compound.
Information available for this compound is currently limited to listings from chemical suppliers, which provide basic physical and chemical properties but no biological data. calpaclab.comlabproinc.com The available literature does contain research on other compounds with "bis" in their names, such as bis(2-aminoethyl)amine derivatives, bis(2-hydroxyethyl)ammonium erucate, and bis(α-amino) phosphinic acid derivatives, which have been studied for their cytotoxic, tribological, or anti-proliferative and antioxidative effects, respectively. nih.govmdpi.comresearchgate.net However, due to structural differences, the biological activities of these compounds cannot be extrapolated to this compound.
Q & A
Basic: What are the recommended synthetic strategies for Bis(2-isopropoxyethyl)amine, and how can reaction feasibility be validated?
Methodological Answer:
Synthesis of this compound can be approached via nucleophilic substitution or reductive amination. For nucleophilic substitution, 2-isopropoxyethyl chloride reacts with ammonia under controlled pH (e.g., using Schlenk techniques to exclude moisture). Reductive amination of 2-isopropoxyethyl aldehyde with ammonia and a reducing agent (e.g., NaBH₃CN) is another pathway.
Validation:
- Use computational tools (e.g., Reaxys or Pistachio databases) to predict reaction feasibility and side products .
- Confirm purity via GC-MS or NMR (¹H/¹³C) and compare spectral data with analogs (e.g., bis(2-ethylhexyl)amine in ) .
Basic: How can researchers characterize the physicochemical properties of this compound?
Methodological Answer:
Key properties include solubility, stability, and Lewis basicity.
- Solubility: Test in polar (water, ethanol) and nonpolar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis.
- Basicity: Titrate with HCl in anhydrous THF to determine pKa .
- Stability: Conduct accelerated degradation studies under heat (40–60°C) and humidity (75% RH) for 4 weeks, monitoring via HPLC .
Advanced: What experimental designs are optimal for studying this compound as a ligand in transition metal complexes?
Methodological Answer:
- Coordination Studies: React the amine with metal salts (e.g., CuCl₂, FeCl₃) in dry THF. Monitor complex formation via UV-Vis (d-d transitions) and EPR (for paramagnetic metals).
- Structural Analysis: Use single-crystal X-ray diffraction (as in ) or DFT calculations (e.g., Gaussian software) to model bonding geometry .
- Catalytic Applications: Test complexes in model reactions (e.g., Suzuki coupling) and compare turnover frequencies with other amine ligands .
Advanced: How should researchers resolve contradictions in reported reactivity data (e.g., unexpected byproducts)?
Methodological Answer:
- Reproducibility Checks: Replicate reactions under inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference .
- Byproduct Identification: Use LC-MS or HRMS to detect trace impurities. Cross-reference with Pistachio_RINGBREAKER database for plausible degradation pathways .
- Mechanistic Probes: Isotope labeling (e.g., ¹⁵N-ammonia) or kinetic isotope effects to trace reaction pathways .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for ventilation .
- Spill Management: Absorb with inert materials (vermiculite) and dispose as hazardous waste.
- Toxicity Screening: Perform acute toxicity assays (e.g., LD50 in zebrafish embryos) if biological applications are planned .
Advanced: How can computational methods enhance the study of this compound’s electronic properties?
Methodological Answer:
- DFT Calculations: Optimize molecular geometry using B3LYP/6-31G* basis sets. Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .
- Solvent Effects: Run COSMO-RS simulations to model solvation energies in polar aprotic solvents .
- Reactivity Predictions: Use Reaxys_BIOCATALYSIS to identify potential enzymatic interactions .
Basic: What analytical techniques are essential for purity assessment?
Methodological Answer:
- Chromatography: HPLC with a C18 column (acetonitrile/water gradient) or GC with FID detection.
- Spectroscopy: ¹H NMR (300 MHz+) in CDCl₃; compare integration ratios to theoretical values .
- Elemental Analysis: Confirm C/H/N ratios within ±0.3% of theoretical values .
Advanced: How does steric hindrance from the isopropoxy groups influence reactivity in cross-coupling reactions?
Methodological Answer:
- Comparative Studies: Synthesize analogs with shorter alkoxy chains (e.g., methoxy) and compare catalytic efficiency in Heck or Buchwald-Hartwig reactions .
- Kinetic Profiling: Use stopped-flow UV-Vis to measure reaction rates. Correlate with DFT-derived steric maps (e.g., %VBur calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
